



Technical Support Center: Mandipropamid Resistance in Oomycetes

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Compound of Interest		
Compound Name:	Mandipropamid	
Cat. No.:	B155232	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of **Mandipropamid** resistance in oomycete populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for Mandipropamid?

Mandipropamid is a Carboxylic Acid Amide (CAA) fungicide that targets the biosynthesis of the cell wall in oomycetes.[1][2] Specifically, it inhibits the activity of a cellulose synthase-like protein, CesA3, which is crucial for cellulose production.[1][3] This disruption of cell wall synthesis leads to characteristic swelling of germ tube tips and ultimately inhibits pathogen growth.[1][2] Studies using radiolabeled **Mandipropamid** indicate that it acts on the cell wall and does not enter the cell.[2]

Q2: My oomycete isolates are showing reduced sensitivity to **Mandipropamid**. What is the most likely resistance mechanism?

The most commonly reported mechanism of resistance to **Mandipropamid** is a target-site modification resulting from point mutations in the CesA3 gene.[4][5] These mutations alter the amino acid sequence of the cellulose synthase protein, reducing its affinity for **Mandipropamid**. The most frequently identified mutation is at codon 1105, leading to an amino acid substitution from glycine (G) to serine (S) (G1105S), valine (V) (G1105V), or alanine (A) (G1105A).[4][5][6]



Q3: Is **Mandipropamid** resistance inherited in a dominant or recessive manner?

The inheritance of **Mandipropamid** resistance can vary depending on the oomycete species and the specific mutation. In Plasmopara viticola, the G1105S mutation is inherited as a recessive trait, meaning the mutation must be present in both alleles (homozygous state) to confer the resistance phenotype.[4][5] However, in Phytophthora capsici, mutations in the CesA3 gene have been shown to be semidominant.[6]

Q4: If an isolate is resistant to **Mandipropamid**, will it also be resistant to other CAA fungicides?

Yes, cross-resistance among CAA fungicides is a well-documented phenomenon.[1][7] Isolates with target-site mutations in the CesA3 gene that confer resistance to **Mandipropamid** typically show reduced sensitivity to other CAA fungicides like dimethomorph, iprovalicarb, and benthiavalicarb.[7][8] This suggests a shared mechanism of inhibitory activity among these compounds.[1]

Q5: What are the typical morphological effects of **Mandipropamid** on a sensitive oomycete isolate?

When sensitive oomycete isolates, such as Phytophthora infestans, are exposed to **Mandipropamid**, their germinating cysts exhibit distinct morphological changes. The most prominent symptom is the formation of swollen tips on the germ tubes, which is a hallmark of cell wall synthesis inhibitors.[1] This effect is often reversible; if the fungicide is washed away, normal growth can resume from the swollen tips.[1]

Troubleshooting Guide

Problem 1: Inconsistent results in fungicide sensitivity bioassays.

- Possible Cause: Variability in inoculum viability or density.
- Solution: Standardize your inoculum preparation. For P. infestans, use freshly produced sporangia and adjust the suspension to a consistent concentration (e.g., 5x10⁴ sporangia/mL) before inducing zoospore release.[9] Ensure uniform chilling periods to get consistent zoospore motility.



- Possible Cause: Age and condition of plant material (for leaf disc assays).
- Solution: Use young, fully expanded leaves from healthy, untreated plants of a susceptible cultivar. Inconsistent leaf age or health can affect oomycete growth and lead to variable results.
- Possible Cause: Improper fungicide concentration series.
- Solution: Prepare fresh serial dilutions of **Mandipropamid** from a stock solution for each experiment. Use a logarithmic concentration series that brackets the expected EC50 values for both sensitive and resistant isolates.

Problem 2: PCR-based detection of the G1105S mutation is failing or giving ambiguous results.

- Possible Cause: Poor DNA quality.
- Solution: Ensure your DNA extraction protocol yields high-quality DNA, free from PCR inhibitors common in plant and fungal tissues. Consider using a cleanup kit if inhibition is suspected.
- Possible Cause: Non-optimal PCR or restriction digest conditions.
- Solution: Optimize the annealing temperature for your PCR primers. For PCR-RFLP, ensure you are using the correct restriction enzyme and incubating for the recommended time and temperature to achieve complete digestion. Verify enzyme activity with a control plasmid.
- Possible Cause: Isolate contains a mixed population of sensitive and resistant genotypes.
- Solution: If you are analyzing a field isolate, it may contain a mixture of genotypes. This can result in observing both sensitive and resistant bands in a PCR-RFLP assay.[10] To obtain a pure genotype, single-spore isolation is recommended.

Problem 3: No correlation between genotype (presence of CesA3 mutation) and phenotype (resistance in bioassay).

• Possible Cause: Resistance is recessive, and the isolate is heterozygous.



- Solution: In species like P. viticola, a heterozygous isolate (carrying one sensitive and one resistant allele) will appear sensitive in a bioassay.[5] Sequencing or PCR-RFLP can reveal the heterozygous state.
- Possible Cause: Other resistance mechanisms may be present.
- Solution: While target-site mutation is the primary mechanism, other factors like increased expression of efflux pumps or target gene overexpression could play a role, though this is less documented for Mandipropamid.[11][12] Consider performing gene expression analysis (e.g., qPCR) on the CesA3 gene and ABC transporters.
- Possible Cause: Issues with the bioassay are masking the resistance.
- Solution: Re-evaluate your bioassay protocol. Ensure the highest concentration of Mandipropamid used is sufficient to inhibit sensitive isolates and differentiate resistant ones. Refer to published EC50 values for guidance (see tables below).

Data Presentation

Table 1: Mandipropamid Sensitivity in Plasmopara viticola Field Populations

Mutation Profile	Genotype	EC50 (mg/L) Range	Reference
Sensitive	Homozygous Sensitive (G/G)	< 1	[10]
Mixed	Heterozygous (G/S)	< 1 to > 300	[10]
Resistant	Homozygous Resistant (S/S)	200.28 to > 300	[10]

Table 2: Mandipropamid Sensitivity (EC50) in Phytophthora infestans Isolates



Isolate Type	Genotype	EC50 (μg/mL) Range	Reference
Baseline Sensitive (Pre-commercial use)	Wild Type	0.02 - 2.98	[13]
Sensitive (European field isolates)	Wild Type	Not specified	[13]
Lab Mutant (Tmut3)	PiCesA3 mutation	Unaffected by high concentrations	[1]
Lab Mutant (Tmut7)	PiCesA3 mutation	Reduced growth at high concentrations	[1]
Sensitive (Published reference)	Wild Type	0.01 - 0.03	[14]
Resistant (EU43 Genotype)	PiCesA3 mutation	Significantly higher than sensitive isolates	[14][15]

Experimental Protocols

Protocol 1: Leaf Disc Bioassay for Mandipropamid Sensitivity

This protocol is adapted from methods used for Plasmopara viticola.[10][16]

- Preparation of Fungicide Solutions:
 - Prepare a 1 mg/mL stock solution of **Mandipropamid** in a suitable solvent (e.g., DMSO) and store it at -20°C.
 - \circ On the day of the experiment, prepare a series of working concentrations (e.g., 0, 0.02, 0.2, 2, 20, 200 µg/mL) by diluting the stock solution in sterile deionized water.[16]
- Plant Material and Inoculum:
 - Excise leaf discs (e.g., 1-2 cm diameter) from young, healthy grapevine leaves.



- Wash the discs with sterile water and place them abaxial (lower) side up in petri dishes containing moist filter paper.
- Prepare a sporangial suspension from a freshly sporulating lesion and adjust the concentration to 1x10⁵ sporangia/mL in cold, sterile water.
- Inoculation and Incubation:
 - \circ Apply a small droplet (e.g., 20 μ L) of the appropriate **Mandipropamid** working solution to each leaf disc.
 - \circ After the droplets have dried, apply a 20 μ L droplet of the sporangial suspension onto the treated area.
 - Seal the petri dishes and incubate at room temperature (~23°C) with a photoperiod (e.g.,
 13 hours light / 11 hours dark).[16]
- Data Collection and Analysis:
 - After 6-7 days, assess the level of sporulation on each disc, often expressed as a percentage of the area covered by sporangia compared to the untreated control.[16]
 - Plot the percentage of inhibition against the log10 of the fungicide concentration.
 - Calculate the EC50 value (the concentration that inhibits pathogen development by 50%)
 using a suitable statistical software package with dose-response curve fitting.[16][17]

Protocol 2: PCR-RFLP for Detection of the G1105S Mutation in P. viticola

This protocol allows for the molecular detection of the single nucleotide polymorphism (SNP) in the PvCesA3 gene that confers resistance.[7][10]

- DNA Extraction:
 - Extract total genomic DNA from oomycete mycelium or infected leaf tissue using a standard CTAB method or a commercial DNA extraction kit.



· PCR Amplification:

- Amplify a fragment of the PvCesA3 gene containing the codon 1105 using specific primers. (Note: Primer sequences must be obtained from relevant literature, such as Blum et al., 2010).
- Set up a standard PCR reaction containing DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.
- Use a thermal cycler with an optimized program (e.g., initial denaturation at 94°C, followed by 35 cycles of 94°C, 55-60°C annealing, and 72°C extension, with a final extension at 72°C).

Restriction Digest:

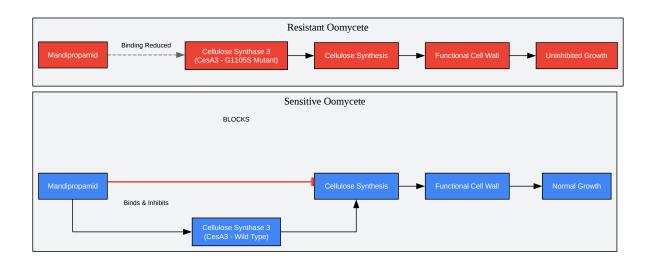
- The G1105S mutation (GGT to AGT) creates or abolishes a restriction site for a specific enzyme. This information is critical and must be confirmed from the original research papers. For the G1105S mutation, the enzyme Sfcl is often used.
- Digest the PCR product with the appropriate restriction enzyme according to the manufacturer's instructions.

Gel Electrophoresis:

- Separate the digested DNA fragments on a 2-3% agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
- Visualize the bands under UV light. The banding pattern will indicate the genotype:
 - Sensitive (G/G): One larger, undigested band.
 - Resistant (S/S): Two smaller, digested bands.
 - Heterozygous (G/S): Three bands (one undigested, two digested).

Visualizations

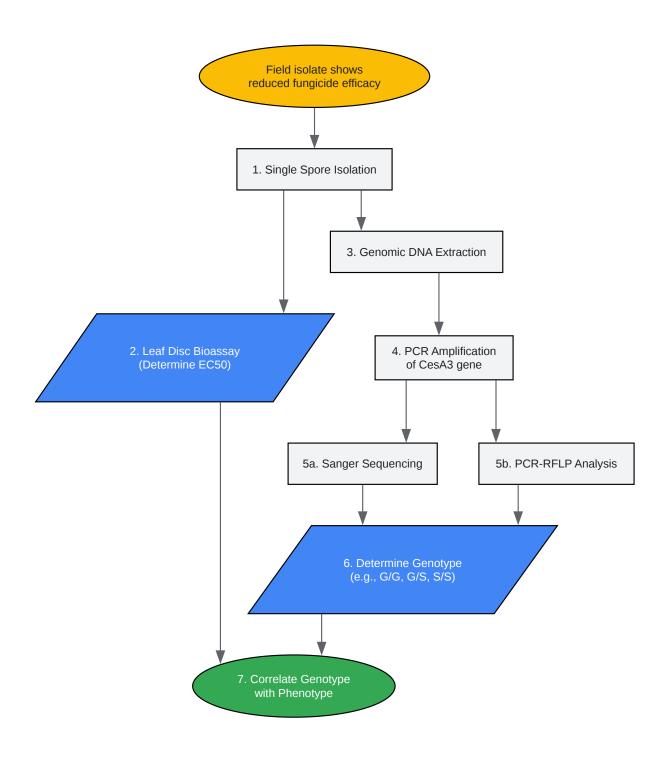




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Caption: Mechanism of Mandipropamid action and resistance.

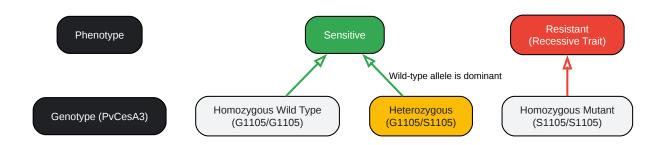




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Caption: Experimental workflow for resistance characterization.





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Caption: Genotype-phenotype relationship in P. viticola.

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